molecular formula C5H9ClN2O B6276736 methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride CAS No. 2763751-31-9

methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride

Cat. No. B6276736
CAS RN: 2763751-31-9
M. Wt: 148.6
InChI Key:
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Description

Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride, also known as oxazolamine hydrochloride, is an organic compound that is widely used in a variety of scientific applications. It is a colorless and odorless crystalline solid that is highly soluble in water, ethanol, and methanol. Oxazolamine hydrochloride is used in a variety of biochemical, physiological, and pharmacological studies, as well as in the synthesis of various compounds. In

Scientific Research Applications

Oxazolamine hydrochloride has a variety of scientific applications, including biochemical, physiological, and pharmacological studies. It is used as a reagent in the synthesis of various compounds, such as peptides, nucleosides, and amino acids. It is also used in the synthesis of drugs, such as anti-inflammatory agents and anticoagulants. In addition, methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride hydrochloride is used as a reagent in the synthesis of various compounds, such as peptides, nucleosides, and amino acids.

Mechanism of Action

Oxazolamine hydrochloride is an organic compound that acts as a proton acceptor. It is capable of forming hydrogen bonds with other molecules, which allows it to act as a catalyst in biochemical reactions. The proton acceptor properties of methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride hydrochloride allow it to bind to other molecules, such as proteins, and alter their structure and function. This can lead to changes in the biochemical and physiological processes of the cell.
Biochemical and Physiological Effects
Oxazolamine hydrochloride has a variety of biochemical and physiological effects. It can act as an inhibitor of enzymes, such as proteases and phosphatases, and can also affect the activity of ion channels. It has been shown to have anti-inflammatory, anticoagulant, and anti-cancer properties. In addition, methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride hydrochloride has been shown to have a variety of neurological effects, including increased alertness and improved memory.

Advantages and Limitations for Lab Experiments

Oxazolamine hydrochloride has several advantages for use in laboratory experiments. It is highly soluble in water, ethanol, and methanol, which makes it easy to use in a variety of experiments. In addition, it is relatively stable and has a low toxicity, making it a safe reagent to use in laboratory experiments. However, methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride hydrochloride does have some limitations. It can be difficult to obtain in large quantities, and it is also sensitive to light and heat, which can affect its stability.

Future Directions

There are a variety of potential future directions for the use of methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride hydrochloride. It could be used in the development of new drugs, such as anti-inflammatory agents, anticoagulants, and anti-cancer agents. It could also be used in the development of new peptides and nucleosides, as well as in the synthesis of new compounds. In addition, methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride hydrochloride could be used in the development of new neurological drugs, such as those that improve memory and alertness. Finally, methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride hydrochloride could be used in the development of new methods of drug delivery, such as transdermal patches and liposomes.

Synthesis Methods

Oxazolamine hydrochloride can be synthesized using a variety of methods, but the most common method is the reaction of 1,3-diaminopropane with oxalyl chloride in dichloromethane. This reaction produces a white precipitate of methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride hydrochloride, which is then isolated and purified. Other methods of synthesis include the reaction of ethylenediamine with oxalyl chloride in dichloromethane, the reaction of 1,3-diaminopropane with phosgene in dichloromethane, and the reaction of 1,3-diaminopropane with carbon tetrachloride in acetonitrile.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride involves the reaction of 2-amino-2-methyl-1-propanol with 2-bromoacetophenone to form the intermediate, 2-(2-hydroxy-3-methylpropyl)phenylacetone. This intermediate is then reacted with 2-amino-2-methyl-1,3-propanediol to form the final product, methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride.", "Starting Materials": [ { "name": "2-amino-2-methyl-1-propanol", "amount": "1 equivalent" }, { "name": "2-bromoacetophenone", "amount": "1 equivalent" }, { "name": "2-amino-2-methyl-1,3-propanediol", "amount": "1 equivalent" }, { "name": "Hydrochloric acid", "amount": "excess" }, { "name": "Sodium hydroxide", "amount": "excess" }, { "name": "Diethyl ether", "amount": "as required" } ], "Reaction": [ { "step": "Step 1", "description": "2-amino-2-methyl-1-propanol is dissolved in diethyl ether and cooled to 0°C. To this, 2-bromoacetophenone is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for 24 hours." }, { "step": "Step 2", "description": "The reaction mixture is filtered and the solvent is evaporated under reduced pressure. The resulting solid is dissolved in a mixture of water and sodium hydroxide and extracted with diethyl ether. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to obtain 2-(2-hydroxy-3-methylpropyl)phenylacetone." }, { "step": "Step 3", "description": "2-(2-hydroxy-3-methylpropyl)phenylacetone is dissolved in a mixture of water and hydrochloric acid and cooled to 0°C. To this, 2-amino-2-methyl-1,3-propanediol is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for 24 hours." }, { "step": "Step 4", "description": "The reaction mixture is filtered and the solid is washed with water and dried under vacuum to obtain methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride." } ] }

CAS RN

2763751-31-9

Product Name

methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride

Molecular Formula

C5H9ClN2O

Molecular Weight

148.6

Purity

95

Origin of Product

United States

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